molecular formula C20H25N3O3 B2470376 N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-20-9

N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2470376
CAS No.: 898462-20-9
M. Wt: 355.438
InChI Key: RVCZCVRSAAZTJM-UHFFFAOYSA-N
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Description

N1-Cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound featuring a pyrrolo[3,2,1-ij]quinoline core fused with an oxalamide linker and a cycloheptyl substituent. The oxalamide group (N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)) provides hydrogen-bonding capacity, while the cycloheptyl moiety may enhance lipophilicity and membrane permeability compared to smaller alkyl groups. Although direct synthesis data for this compound are unavailable in the provided evidence, analogous derivatives (e.g., benzamide or acetamide variants) are synthesized via methods such as Friedel-Crafts acylation, Grignard additions, or nucleophilic substitutions .

Properties

IUPAC Name

N-cycloheptyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-17-8-7-13-11-16(12-14-9-10-23(17)18(13)14)22-20(26)19(25)21-15-5-3-1-2-4-6-15/h11-12,15H,1-10H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCZCVRSAAZTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of cycloheptylamine with a suitable pyrroloquinoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product. The process is designed to be cost-effective and scalable to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide exhibit promising anticancer properties. The pyrroloquinoline structure is associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study:
In vitro studies have demonstrated that derivatives of pyrroloquinolines can inhibit the growth of breast cancer cells by triggering apoptotic pathways. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Research into similar compounds has shown potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
A study investigating the neuroprotective effects of oxalamide derivatives found that they could reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration. This suggests that this compound may have therapeutic potential in treating conditions like Alzheimer's disease.

Biochemical Pathways Affected

Research has shown that similar compounds can influence several key biochemical pathways:

  • Apoptosis Pathway: Induction of programmed cell death in cancer cells.
  • Antioxidant Defense Mechanisms: Enhancing cellular defenses against oxidative stress.

Mechanism of Action

The mechanism by which N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of N1-cycloheptyl-N2-(4-oxo-pyrroloquinolin-8-yl)oxalamide are compared below with key analogs from the literature.

Oxalamide Derivatives

Compound Name Substituents Molecular Formula Synthesis Method Yield Key Data/Properties
N1-(3-Hydroxypropyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide 3-Hydroxypropyl at N1; hexahydropyrido core C21H25N3O4 Not explicitly described N/A CID: 18577992
Target Compound Cycloheptyl at N1; tetrahydro-pyrroloquinoline core C22H27N3O3 Hypothesized: Amide coupling N/A Higher lipophilicity (cycloheptyl) inferred

Key Comparison : The cycloheptyl group in the target compound likely increases steric bulk and lipophilicity compared to the 3-hydroxypropyl group in the analog from . This may improve blood-brain barrier penetration but reduce aqueous solubility .

Benzamide and Acyl Derivatives

Compound Name Substituents Molecular Formula Synthesis Method Yield Key Spectral Data (1H-NMR)
N-(8,11-Dioxo-tetrahydro-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide Benzoyl at N10; pyrano-fused core C23H20N2O4 Acetic acid reflux N/A Aromatic protons: δ 7.45–8.10 ppm
8-(4-Methoxybenzoyl)-tetrahydro-pyrroloquinolin-4-one 4-Methoxybenzoyl at C8 C20H18N2O3 Pd-catalyzed coupling 58% Methoxy singlet: δ 3.85 ppm
8-(Furan-2-carbonyl)-tetrahydro-pyrroloquinolin-4-one Furanoyl at C8 C17H14N2O3 PdCl2 catalysis in toluene 72% Furan protons: δ 6.60–7.50 ppm

Key Comparison: The target compound’s oxalamide linker distinguishes it from benzamide/acyl derivatives. Acyl groups (e.g., benzoyl, furanoyl) are typically synthesized via Friedel-Crafts or Pd-catalyzed reactions , whereas oxalamides require nucleophilic substitution or coupling reagents. The absence of aromatic acyl groups in the target may reduce π-π stacking interactions but improve metabolic stability.

Acetamide and Simple Amide Derivatives

Compound Name Substituents Molecular Formula Synthesis Method Yield Key Properties
N-(Tetrahydro-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide Acetamide at C8 C14H15N3O Not specified N/A DTXSID80906430
8-(Pyridin-3-ylmethyl)-tetrahydro-pyrroloquinolin-4-one Pyridinylmethyl at C8 C17H17N3O Grignard addition 72% Yellow solid; TLC-purified

The pyridinylmethyl analog shows how heteroaromatic substituents can modulate solubility and binding. The target’s cycloheptyl-oxalamide combination may offer a balance between hydrophobicity and polar interactions.

Steric and Electronic Effects of Substituents

  • Cycloheptyl vs. Aromatic Groups: Cycloheptyl’s flexibility and non-aromatic nature may reduce cytotoxicity compared to rigid aryl groups (e.g., benzamide derivatives ).
  • Oxalamide vs.
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step protocols (e.g., amide coupling after core formation), contrasting with one-step acylations in or 3.

Biological Activity

N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available research.

The molecular formula of this compound is C20H24N4O3C_{20}H_{24}N_4O_3, with a molecular weight of approximately 368.43 g/mol. Its structure features a pyrroloquinoline core which is known for various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from pyrroloquinoline structures exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. A study reported that certain pyrroloquinoline derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 μg/mL against Gram-positive bacteria .

Antileishmanial Activity

In vitro studies have revealed that related compounds exhibit promising antileishmanial activity. For example, a derivative with a similar structure demonstrated an IC50 value of 8.36 μM against Leishmania parasites and showed significant efficacy in reducing parasite burden in infected mice . This suggests that this compound may possess similar therapeutic potential.

Anticancer Activity

Pyrroloquinoline derivatives have also been investigated for their anticancer properties. Compounds with structural similarities have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The specific mechanisms involve the inhibition of key signaling pathways that promote tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrroloquinoline derivatives act as enzyme inhibitors. For instance, they may inhibit kinases involved in cell proliferation or enzymes critical for pathogen survival.
  • DNA Binding : Some studies suggest that these compounds can intercalate into DNA or bind to specific DNA sequences, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cells by generating ROS, leading to cellular damage and apoptosis.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
5mAntileishmanialIC50 = 8.36 μM; 56.2% inhibition in liver parasite burden
VariousAnticancerInduced apoptosis via caspase activation
HybridAntimicrobialMICs between 8 - 32 μg/mL against Gram-positive bacteria

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